

Spectroscopic Profile of 2-Formyl-4-nitrophenoxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Formyl-4-nitrophenoxyacetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Formyl-4-nitrophenoxyacetic acid**, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside generalized experimental protocols.

Compound Overview

Chemical Structure:

Molecular Formula: $C_9H_7NO_6$

Molecular Weight: 225.15 g/mol [\[1\]](#)

IUPAC Name: 2-(2-formyl-4-nitrophenoxy)acetic acid [\[1\]](#)

CAS Number: 6965-69-1

Spectroscopic Data

The following tables summarize the available spectroscopic data for **2-Formyl-4-nitrophenoxyacetic acid**. While specific numerical data from direct experimental analysis is

not publicly available in the immediate search results, the existence of this data is documented in spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure.

Table 1: NMR Data for **2-Formyl-4-nitrophenoxyacetic acid**

Spectrum	Reported Data	Source
¹ H NMR	Spectral data is available.	SpectraBase
¹³ C NMR	Spectral data is available.	SpectraBase

Note: Specific chemical shifts (δ) in ppm are not available in the conducted search but are reported in the SpectraBase database.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify and study chemical substances by measuring their absorption of infrared radiation.

Table 2: IR Data for **2-Formyl-4-nitrophenoxyacetic acid**

Technique	Reported Data	Source
FTIR	Spectral data is available.	SpectraBase

Note: Specific peak frequencies (cm^{-1}) and their corresponding functional group assignments are not available in the conducted search but are reported in the SpectraBase database.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Table 3: Mass Spectrometry Data for **2-Formyl-4-nitrophenoxyacetic acid**

Technique	Reported Data	Source
MS	Spectral data is available.	SpectraBase

Note: Specific mass-to-charge ratios (m/z) are not available in the conducted search but are reported in the SpectraBase database.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Formyl-4-nitrophenoxyacetic acid** are not explicitly available. However, the following are generalized methodologies commonly employed for such analyses.

NMR Spectroscopy Protocol (General)

- **Sample Preparation:** A small, accurately weighed sample of **2-Formyl-4-nitrophenoxyacetic acid** is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- **Instrument Setup:** The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.
- **Data Acquisition:** 1H and ^{13}C NMR spectra are acquired using standard pulse sequences. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (General)

- **Sample Preparation:** For a solid sample, a KBr pellet is typically prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

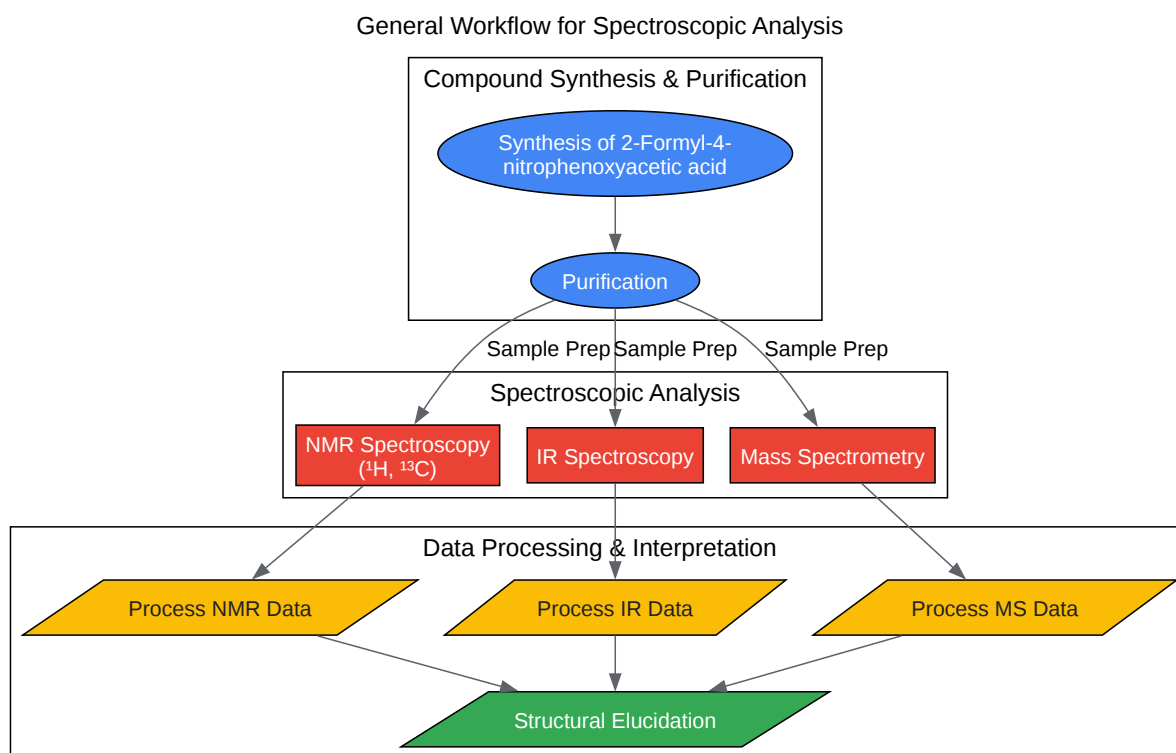
- **Background Scan:** A background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) is recorded.
- **Sample Scan:** The sample is placed in the IR beam, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm^{-1}).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (General)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** The sample solution is introduced into the mass spectrometer, and the molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2-Formyl-4-nitrophenoxyacetic acid**.



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Caption: Generalized workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

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References

- 1. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C₉H₇NO₆ | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]
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